molecular formula C20H17N5O4 B2440851 9-(2-ethoxyphenyl)-2-(3-hydroxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 899742-34-8

9-(2-ethoxyphenyl)-2-(3-hydroxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2440851
CAS No.: 899742-34-8
M. Wt: 391.387
InChI Key: NGEKOWHVNSKCOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(2-ethoxyphenyl)-2-(3-hydroxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a useful research compound. Its molecular formula is C20H17N5O4 and its molecular weight is 391.387. The purity is usually 95%.
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Scientific Research Applications

Antiviral Applications

Research on compounds structurally related to "9-(2-ethoxyphenyl)-2-(3-hydroxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide" includes studies on antiviral agents. For instance, derivatives such as 9-[2-(phosphonomethoxy)alkoxy]purines have been prepared and evaluated for their antiviral properties, showing potent activity against herpesviruses and selective inhibition of visna virus, a retrovirus (Duckworth et al., 1991). Another study focused on the synthesis of antiviral 9-[2-(Phosphonomethylthio)Alkoxy]purines, highlighting compounds with potent activity against herpesviruses and selective activity against visna virus and HIV-1 (Harnden & Jennings, 1993).

Chemical Synthesis and Reactivity

The synthesis and chemical reactivity of purine derivatives provide valuable insights into the structural and functional versatility of these compounds. Studies detail the synthesis of purine N-oxides, illustrating methods for direct oxidation of purines and subsequent transformations (Kawashima & Kumashiro, 1969). Further research into purines and related ring systems explores the production of various purine derivatives through chemical reactions, highlighting the compound's adaptability in synthetic chemistry (Shaw, 1975).

Biological Activity

Studies on the biological activity of purine derivatives, including antiviral properties and their interaction with biological targets, are crucial. For example, thymidine kinase from herpes simplex virus has been shown to phosphorylate purine nucleoside analogues, indicating the potential therapeutic applications of these compounds in viral infections (Fyfe et al., 1978). Additionally, the synthesis and SAR of antimycobacterial purines have been investigated for activity against Mycobacterium tuberculosis, providing a foundation for developing new antituberculosis drugs (Bakkestuen, Gundersen, & Utenova, 2005).

Properties

IUPAC Name

9-(2-ethoxyphenyl)-2-(3-hydroxyphenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O4/c1-2-29-14-9-4-3-8-13(14)25-19-16(23-20(25)28)15(17(21)27)22-18(24-19)11-6-5-7-12(26)10-11/h3-10,26H,2H2,1H3,(H2,21,27)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGEKOWHVNSKCOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC(=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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